Guanylmelamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

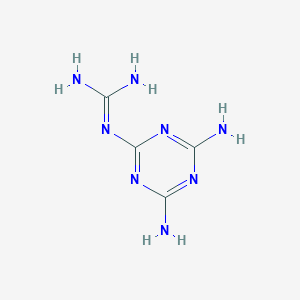

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVPICNVQBBOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196025 | |

| Record name | Guanylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4405-08-7 | |

| Record name | Guanylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanylmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guanylmelamine: A Xenobiotic Biomarker for Renal Toxicity and Pharmaceutical Purity

Executive Summary

Guanylmelamine (N-guanylmelamine; (4,6-diamino-1,3,5-triazin-2-yl)guanidine) is an emerging xenobiotic biomarker primarily associated with triazine-induced nephrotoxicity and pharmaceutical impurity profiling . Unlike endogenous metabolic biomarkers, this compound serves as a critical sentinel for environmental exposure to adulterants (melamine) and degradation products of biguanide pharmaceuticals (metformin).

This technical guide delineates the utility of this compound as a biomarker for crystal-induced acute kidney injury (AKI) and establishes a rigorous LC-MS/MS workflow for its quantification in biological matrices.

Chemical Biology & Mechanistic Origins

Structural Significance

This compound is a triazine derivative characterized by a guanidine side chain attached to a melamine core. Its high nitrogen content and basicity (pKa ~13) allow it to form strong hydrogen bonds. In biological systems, this capacity for hydrogen bonding drives its pathological potential—specifically, the formation of insoluble lattice structures when co-present with acidic partners like cyanuric acid.

The "Impurity B" Connection

In drug development, this compound is designated as Metformin Impurity B (EP/USP standards). It arises during the synthesis of metformin or through the degradation of dicyandiamide.

-

Clinical Implication: In patients with compromised renal function (eGFR < 30 mL/min), the clearance of minor impurities like this compound may be retarded, potentially contributing to "metformin-associated" adverse events that are actually driven by impurity accumulation.

Pathological Mechanism: The Crystal Cascade

The primary disease relevance of this compound lies in its role in obstructive nephropathy . Similar to melamine, this compound can precipitate in the renal tubules.

-

Pathway: Xenobiotic Ingestion

GI Absorption

Figure 1: Pathological cascade linking this compound to Acute Kidney Injury (AKI) via crystal formation.

Analytical Methodology: LC-MS/MS Quantification

To validate this compound as a biomarker, a robust detection method is required. Standard immunoassays lack the specificity to distinguish this compound from melamine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Experimental Protocol: Extraction from Plasma/Urine

Objective: Isolate this compound from protein-rich matrices while maintaining recovery >85%.

Reagents:

-

Internal Standard (IS):

-Melamine (Surrogate) or deuterated Metformin. -

Extraction Solvent: Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid.

Step-by-Step Workflow:

-

Sample Aliquoting: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

-

Protein Precipitation: Add 400 µL of Extraction Solvent containing IS (100 ng/mL).

-

Vortex/Centrifuge: Vortex for 60s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 200 µL of supernatant to a clean vial.

-

Evaporation: Dry under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50).

-

Filtration: Filter through 0.22 µm PTFE membrane before injection.

LC-MS/MS Parameters (HILIC Mode)

This compound is highly polar; Reverse Phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

| Parameter | Setting | Rationale |

| Column | BEH Amide or HILIC Silica (2.1 x 100 mm, 1.7 µm) | Retains polar amines via partition mechanism. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) | Buffer controls ionization state; acidic pH prevents tailing. |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Organic modifier for HILIC separation. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI) efficiency.[1] |

| Ionization | ESI Positive (+) | Guanidine group is easily protonated ( |

| Precursor Ion | m/z 169.1 | Protonated this compound ( |

| Product Ions | m/z 127.1, 85.1, 68.1 | Quantifier (127) and Qualifier (85) transitions. |

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow for this compound Quantification.

Clinical & Toxicological Interpretation

Quantitative Benchmarks

While endogenous reference ranges do not exist (as it is a xenobiotic), the following thresholds are critical in toxicological assessments:

| Matrix | Concentration | Interpretation |

| Urine | < 10 ng/mL | Background/Trace (Environmental). |

| Urine | > 1,000 ng/mL | High Risk: Indicative of significant exposure; risk of crystalluria. |

| Plasma | > 500 ng/mL | Systemic Accumulation: Potential reduced renal clearance. |

| Drug Product | > 0.05% (w/w) | Quality Failure: Exceeds ICH Q3B impurity limits for metformin. |

Differential Diagnosis

High levels of this compound should trigger a differential investigation:

-

Adulteration: Recent consumption of food products contaminated with triazine fertilizers or plastics.

-

Medication Toxicity: In patients on high-dose metformin, elevated this compound may indicate a specific batch failure or metabolic accumulation due to renal insufficiency.

Future Outlook: From Biomarker to Scaffold

While currently viewed as a biomarker of toxicity, the This compound scaffold possesses untapped potential in drug discovery. Its structural similarity to biguanides suggests it may interact with Organic Cation Transporters (OCT2) or AMP-activated protein kinase (AMPK).

Research Directive: Future studies should evaluate whether circulating this compound competitively inhibits OCT2, potentially altering the pharmacokinetics of co-administered drugs.

References

-

PubChem. this compound | C4H8N8 | CID 428203.[2] National Library of Medicine. [Link]

-

European Pharmacopoeia (Ph. Eur.). Metformin Hydrochloride: Impurity B (this compound). [Link]

-

Martinez-Vaz, B. M., et al. (2023). Transport of metformin metabolites by guanidinium exporters of the Small Multidrug Resistance family. Journal of General Physiology. [Link]

-

US FDA. Determination and Confirmation of Melamine by LC-MS/MS. Food Safety and Inspection Service. [Link]

Sources

Technical Synthesis Guide: Novel Guanylmelamine Derivatives for High-Throughput Screening

Topic: Synthesis of Novel Guanylmelamine Derivatives for Screening Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2-guanidino-4,6-diamino-1,3,5-triazine) represents a privileged scaffold at the intersection of biguanide pharmacophores (e.g., Metformin) and the versatile 1,3,5-triazine core. While historically identified as a byproduct of dicyandiamide (DCD) dimerization or a metformin impurity, its structural capacity for hydrogen bonding and cation-π interactions makes it a potent template for antimicrobial, anticancer (PI3K inhibition), and antiglycation agents.

This guide details the modular synthesis of novel this compound derivatives, moving beyond simple thermal condensation to a regioselective, library-amenable protocol using the Cyanuric Chloride (TCT) platform. This approach allows for precise functionalization at the

Synthetic Strategy: The Cyanuric Chloride Platform

Rationale

Traditional synthesis via DCD dimerization yields the parent this compound with limited scope for derivatization. To access novel derivatives, we employ Sequential Nucleophilic Aromatic Substitution (

Mechanism of Control: The reactivity of the three chlorine atoms on the triazine ring is temperature-dependent due to the deactivation of the ring as electron-donating amino groups are added.

-

Substitution 1 (

C): Highly reactive. -

Substitution 2 (Room Temp): Moderately reactive.

-

Substitution 3 (Reflux): Least reactive.

By introducing the guanidine moiety at Step 1 or Step 3, we can synthesize unsymmetrical this compound derivatives.

Synthetic Pathway Diagram

Figure 1: Temperature-controlled sequential substitution strategy for synthesizing unsymmetrical this compound derivatives.

Detailed Experimental Protocols

Materials & Reagents[1][2]

-

Precursor: Cyanuric Chloride (Recrystallized from hexane if yellowed).

-

Nucleophiles: Guanidine Hydrochloride, Primary/Secondary Amines (Anilines, Morpholines, Piperazines).

-

Bases: Sodium Bicarbonate (

), Diisopropylethylamine (DIPEA), Potassium Carbonate ( -

Solvents: Acetone, THF, 1,4-Dioxane, DMF.

Protocol A: Synthesis of 2-Guanidino-4,6-bis(substituted-amino)-1,3,5-triazines

Step 1: Installation of the Guanidine Moiety

-

Dissolve Cyanuric Chloride (10 mmol, 1.84 g) in Acetone (20 mL) and cool to 0–5°C in an ice bath.

-

Prepare a solution of Guanidine Hydrochloride (10 mmol, 0.96 g) and

(22 mmol) in water (10 mL). -

Add the aqueous guanidine solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining temperature

C. -

Stir for 2 hours at 0°C. Monitor by TLC (Hexane:EtOAc 7:3).

-

Outcome: Formation of 2-guanidino-4,6-dichloro-1,3,5-triazine (precipitate). Do not isolate if unstable; proceed immediately or filter and dry under vacuum.

Step 2: Introduction of First Diversity Point (

-

To the reaction mixture from Step 1 (or resuspended intermediate in THF), add Amine

(10 mmol). -

Add DIPEA (12 mmol) as a proton scavenger.

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 4–6 hours.

-

Workup: Pour into ice water. Filter the solid precipitate. Wash with cold water to remove salts.

Step 3: Introduction of Second Diversity Point (

-

Dissolve the Step 2 intermediate in 1,4-Dioxane (or DMF for low solubility amines).

-

Add Amine

(12 mmol, slight excess) and -

Reflux at 100–110°C for 12–24 hours.

-

Purification:

-

Evaporate solvent.[1]

-

Resuspend in water/EtOAc extraction.

-

Recrystallization: Ethanol/DMF mixtures are often effective for guanylmelamines.

-

Column Chromatography: DCM:MeOH (95:5 to 90:10) gradient.

-

Characterization Checklist (Self-Validation)

| Technique | Expected Signal | Validation Criteria |

| Presence of Guanidine NH protons ( | ||

| Three distinct peaks for unsymmetrical triazine carbons. | ||

| HRMS (ESI+) | Mass error < 5 ppm. | |

| Melting Point | > 200°C (Typical) | Sharp range (< 2°C) indicates high purity. |

Screening Methodologies

Once the library is synthesized, compounds must be screened for biological activity. The this compound scaffold is particularly relevant for Antimicrobial and Anticancer screens.[2]

Screening Workflow Logic

Figure 2: High-throughput screening workflow for this compound derivatives.

In Vitro Assay Protocols

A. Antimicrobial Susceptibility (MIC Determination)

-

Method: Broth Microdilution (CLSI Standards).

-

Protocol:

-

Prepare bacterial inoculum at

CFU/mL in Mueller-Hinton Broth. -

Dispense 100 µL into 96-well plates containing serial dilutions of derivatives (0.5 – 64 µg/mL).

-

Incubate at 37°C for 18–24 hours.

-

Readout: Lowest concentration with no visible growth (OD600 < 0.1).

-

Control: Ciprofloxacin or Metformin (negative control).

-

B. Anticancer Cytotoxicity (MTT/MTS Assay)

-

Target: Cancer cell lines (e.g., HCT-116 Colorectal, MCF-7 Breast).

-

Mechanism: PI3K/mTOR pathway modulation is a likely target for triazine/biguanide derivatives.

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Incubate 24h for attachment.

-

Treat with derivatives (0.1 – 100 µM) for 48–72 hours.

-

Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

-

Measure Absorbance at 570 nm.

-

Calculation: Calculate

using non-linear regression (GraphPad Prism).

-

Data Analysis & SAR Insights

When interpreting screening data for this compound derivatives, focus on the following Structural-Activity Relationship (SAR) trends:

-

Basicity Modulation: The guanidine group is highly basic (

). Electron-withdrawing groups (EWGs) on the -

Steric Bulk: Bulky groups (e.g., morpholine, piperidine) at the 4,6-positions often improve selectivity for kinases (like PI3K) by filling the hydrophobic pocket of the ATP binding site.

-

Solubility: If derivatives precipitate in assay media, consider formulating as Hydrochloride or Methanesulfonate salts.

References

-

Soliman, A. M., et al. (2014).[5] Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51, 1322-1326.[5] Link

-

Zhou, C., et al. (2008).[4] Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311.[4] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 428203, this compound.[6] Link[6]

-

Al-Karmalawy, A. A., et al. (2025).[6][7][8] Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine Derivatives as Promising Anticancer Agents.[7][9] TandF Online. Link

-

Cholera, A. Y., & Ladva, K. D. (2012). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 4(4), 1435-1440. Link

Sources

- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound | C4H8N8 | CID 428203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

In Silico Prediction of Guanylmelamine Bioactivity: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the confluence of computational power and biological understanding has catalyzed a paradigm shift. The journey from a chemical entity to a clinical candidate is arduous and fraught with attrition. It is within this challenging milieu that in silico methodologies have emerged not merely as adjuncts, but as foundational pillars of modern drug discovery. By providing a rational and predictive framework, these computational techniques enable researchers to navigate the vast chemical space with greater precision, to anticipate biological effects, and to de-risk candidates early in the discovery pipeline.

This technical guide is conceived for researchers, scientists, and drug development professionals who are poised at the intersection of chemistry, biology, and computational science. Our focus is on a molecule of significant interest: Guanylmelamine . Possessing a triazine scaffold and a guanidinium moiety, this compound represents a class of compounds with known antitumor properties[1][2]. The guanidinium group, in particular, is a privileged structure in medicinal chemistry, known for its ability to engage in multifaceted interactions with biological targets[3].

As your virtual Senior Application Scientist, I will guide you through a comprehensive in silico workflow to predict the bioactivity of this compound. We will not merely enumerate protocols; we will delve into the scientific rationale behind each computational experiment, fostering a deeper understanding of why certain methodological choices are made. This guide is designed to be a self-validating system, where each step logically flows to the next, building a cohesive and scientifically rigorous predictive narrative.

Our exploration will be grounded in authoritative sources, with in-text citations and a comprehensive reference list to ensure the integrity of the information presented. We will leverage a suite of computational tools to construct a plausible hypothesis for this compound's bioactivity, from identifying potential protein targets to predicting its pharmacokinetic profile. Through detailed protocols, illustrative diagrams, and carefully curated data, this guide aims to empower you to apply these powerful predictive techniques to your own research endeavors.

This compound: A Molecule of Therapeutic Intrigue

This compound, chemically known as 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine, is a small molecule characterized by a 1,3,5-triazine ring substituted with two amino groups and a guanidino group[4]. This unique structural amalgamation hints at its potential for diverse biological activities. The triazine core is a well-established pharmacophore in anticancer drug design, with several approved drugs featuring this scaffold[5][6]. The guanidinium group, a strong organic base, is known to participate in hydrogen bonding and electrostatic interactions, often mimicking the side chain of arginine to interact with biological macromolecules[3][7].

| Property | Value | Source |

| Molecular Formula | C4H8N8 | [4] |

| Molecular Weight | 168.16 g/mol | [4] |

| PubChem CID | 428203 | [4] |

| Known Activity | Neoplasm inhibitor, Antitumor activity | [1][2] |

While the antitumor activity of this compound has been noted, the specific molecular mechanisms and protein targets remain largely unexplored in publicly accessible literature. This knowledge gap presents a prime opportunity for the application of in silico predictive methods to generate testable hypotheses and guide future experimental validation.

The In Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach

Our predictive journey will be structured around a multi-pillar workflow, integrating various computational techniques to build a holistic understanding of this compound's potential bioactivity. Each pillar represents a critical stage in the in silico analysis, from broad, structure-based predictions to fine-grained simulations of molecular interactions.

Figure 1: The integrated in silico workflow for predicting this compound's bioactivity.

Pillar 1: Target Identification and Prioritization

The foundational step in predicting the bioactivity of a compound is to identify its potential biological targets. Given the known antitumor activity of this compound and its structural similarity to other anticancer agents, we can hypothesize that it may interact with proteins involved in cancer-related pathways.

Ligand-Based and Structure-Based Target Fishing

Target fishing, or target prediction, encompasses computational methods that predict the likely protein targets of a small molecule. We will employ a combination of ligand-based and structure-based approaches.

-

Ligand-Based Target Prediction: This approach relies on the principle of "similar properties for similar molecules." We will use online tools like SwissTargetPrediction, which compares the 2D and 3D similarity of our query molecule (this compound) to a database of known ligands with annotated targets.

-

Structure-Based Target Prediction (Inverse Docking): This method involves docking this compound against a large collection of protein binding sites to identify those where it is predicted to bind with high affinity.

Given the structural alerts from the triazine and guanidinium moieties, our search will be biased towards, but not limited to, protein families known to be modulated by such compounds, including:

-

Kinases: Many triazine-based compounds are known to be kinase inhibitors.

-

Dihydrofolate Reductase (DHFR): A classic target for antifolate drugs, some of which contain triazine-like scaffolds[1].

-

DNA and DNA-interacting proteins: The planar aromatic system and the cationic guanidinium group suggest potential for DNA intercalation or groove binding[8].

Initial Target Validation and Prioritization

The output of target fishing is a list of potential protein targets. It is crucial to critically evaluate and prioritize these targets for further computational investigation. This involves:

-

Literature Review: Cross-referencing the predicted targets with the known pharmacology of triazine and guanidinium compounds.

-

Pathway Analysis: Determining if the prioritized targets are implicated in cancer-related signaling pathways.

For the purpose of this guide, and based on the prevalence of triazine derivatives as kinase inhibitors, we will hypothesize that a relevant cancer-associated kinase is a plausible target for this compound.

Pillar 2: Molecular Interaction and Binding Affinity

Once a set of high-priority potential targets is identified, the next step is to model the interaction between this compound and these proteins at an atomic level. This allows us to predict the binding mode and estimate the binding affinity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[9].

This protocol outlines the steps for docking this compound into a hypothetical kinase target.

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using molecular visualization software (e.g., PyMOL, Chimera), remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Save the cleaned protein structure as a PDB file.

-

Using AutoDock Tools (ADT), convert the PDB file to the PDBQT format, which includes partial charges and atom types.

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a database like PubChem[4].

-

Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to ensure the correct protonation state at physiological pH (the guanidinium group should be protonated).

-

Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

-

Save the ligand structure as a PDB file.

-

Using ADT, define the rotatable bonds and convert the ligand PDB file to the PDBQT format.

-

-

Grid Box Generation:

-

In ADT, define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are critical parameters that define the search space for the ligand.

-

-

Running the Docking Simulation:

-

Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analysis of Results:

-

AutoDock Vina will generate an output PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the docked poses in the context of the protein's active site to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

-

Figure 2: A simplified workflow for molecular docking using AutoDock Vina.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the key chemical features of this compound that are responsible for its predicted binding to the target protein[10][11].

This protocol describes the generation of a pharmacophore model based on the docked pose of this compound.

-

Input: The docked complex of this compound and the target protein from the molecular docking step.

-

Feature Identification: Using software like Discovery Studio or LigandScout, identify the key interaction features between this compound and the protein's active site. These features typically include:

-

Hydrogen Bond Donors (HBD)

-

Hydrogen Bond Acceptors (HBA)

-

Positive Ionizable (PI) - representing the guanidinium group

-

Aromatic Rings (AR)

-

Hydrophobic (HY) regions

-

-

Pharmacophore Generation: The software will generate a 3D arrangement of these features, representing the pharmacophore hypothesis.

-

Pharmacophore Validation: The generated pharmacophore can be used to screen a database of molecules to identify other compounds that match the hypothesis. This can serve as a validation step and a tool for virtual screening.

Pillar 3: Dynamic Behavior and Stability of the Complex

Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the dynamics of their interactions[12][13].

This protocol outlines the general steps for running an MD simulation of the this compound-protein complex.

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex.

-

Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).

-

Generate the topology and parameter files for both the protein and the ligand.

-

Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system with water molecules.

-

Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the system at the desired temperature and pressure. This ensures the correct density of the system.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns). During this run, the trajectory of the system (the positions, velocities, and energies of all atoms over time) is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To estimate the binding free energy of the complex.

-

-

Pillar 4: Prediction of Physicochemical and Pharmacokinetic Properties (ADMET)

A biologically active compound is not necessarily a good drug. It must also possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction can provide early insights into the drug-likeness of a compound[14][15][16].

This protocol describes the use of the SwissADME web server to predict the ADMET properties of this compound.

-

Input: The SMILES string of this compound, which can be obtained from PubChem[4].

-

Execution: Paste the SMILES string into the SwissADME web server and run the prediction.

-

Analysis of Results: The server provides a comprehensive report on various physicochemical and pharmacokinetic properties, including:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, etc.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein substrate prediction.

-

Drug-likeness: Adherence to rules like Lipinski's rule of five, which provides a general guideline for oral bioavailability.

-

Medicinal Chemistry Friendliness: Alerts for potentially problematic chemical features.

-

| ADMET Parameter | Predicted Value for this compound | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 168.16 g/mol | Favorable (within Lipinski's rule) |

| LogP (Consensus) | -1.90 | Low lipophilicity, may impact membrane permeability |

| Water Solubility | Highly soluble | Favorable for formulation |

| Pharmacokinetics | ||

| GI Absorption | Low | Predicted poor oral absorption |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| Drug-likeness | ||

| Lipinski's Rule | 1 violation (Num. H-bond donors > 5) | Generally acceptable |

Note: These are predicted values and should be interpreted with caution.

Synthesizing the Evidence: A Predictive Bioactivity Profile for this compound

By integrating the insights from our multi-pillar in silico workflow, we can construct a predictive bioactivity profile for this compound.

-

Potential Targets: Based on its structural features and the results of target fishing, this compound is predicted to have an affinity for protein kinases involved in cancer signaling pathways. Other potential targets could include DHFR and DNA.

-

Binding Mode: Molecular docking and pharmacophore modeling suggest that the guanidinium group of this compound is likely to form key salt bridge and hydrogen bond interactions within the active site of its target protein, while the triazine ring may engage in pi-stacking or further hydrogen bonding.

-

Stability of Interaction: Molecular dynamics simulations would be expected to show a stable interaction with a prioritized target, with key interactions being maintained throughout the simulation.

-

Drug-like Properties: this compound exhibits some favorable drug-like properties, such as a low molecular weight and high water solubility. However, its predicted low gastrointestinal absorption suggests that it may not be orally bioavailable and might require alternative routes of administration.

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of this compound. By systematically applying a range of computational techniques, we have moved from a molecule of known but mechanistically uncharacterized antitumor activity to a set of testable hypotheses regarding its potential protein targets, binding interactions, and pharmacokinetic profile.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. Rather, they are a powerful tool for hypothesis generation, prioritization of experiments, and rational drug design. The predictions made in this guide should be used to inform the design of wet lab experiments, such as:

-

Enzyme inhibition assays against the top-ranked predicted protein targets.

-

Cell-based assays to confirm the antiproliferative activity in relevant cancer cell lines.

-

Biophysical techniques (e.g., isothermal titration calorimetry, surface plasmon resonance) to measure the binding affinity to a purified protein target.

-

In vivo studies in animal models to assess efficacy and pharmacokinetics.

The convergence of predictive computational science and empirical biological investigation represents the future of efficient and effective drug discovery. By embracing the principles and protocols outlined in this guide, researchers can unlock the full potential of in silico methodologies to accelerate the development of novel therapeutics.

References

-

Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach. ACS Omega. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]

-

Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. PubMed Central. [Link]

-

The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. PubMed. [Link]

-

Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Publications. [Link]

-

In – Silico Biological Evaluation of Anticancer Drugs - SWISS ADME. ResearchGate. [Link]

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. [Link]

-

This compound. PubChem. [Link]

-

Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

-

Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. PubMed Central. [Link]

-

GROMACS Tutorial - Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]

-

In silico screening, synthesis, and antimalarial evaluation of PABA substituted 1,3,5-triazine derivatives as Pf-DHFR inhibitors. PubMed. [Link]

-

SwissADME. Swiss Institute of Bioinformatics. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

In Silico Analysis of Novel Bacterial Metabolites with Anticancer Activities. PubMed Central. [Link]

-

Regulation of muscarinic receptor binding by guanine nucleotides and N-ethylmaleimide. PubMed. [Link]

-

In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Malaria World. [Link]

-

Ligand and Pharmacophore based Design. BIOVIA - Dassault Systèmes. [Link]

-

Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. PubMed. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

In Silico Anti-Cancer Activity Prediction of Secondary Metabolites from Salinispora spp. ResearchGate. [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. ResearchGate. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central. [Link]

-

How can I create pharmacophore in discovery studio 2.1?. ResearchGate. [Link]

-

GROMACS Tutorials - Protein-Ligand Complex. GitHub. [Link]

-

Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

-

Screening of Novel 1,2,4-triazine Clubbed 1,2,3-triazole Derivatives as α-glucosidase Inhibitors: In Silico Study. Bentham Science Publishers. [Link]

-

In-Silico ADMET predictions using SwissADME and PreADMET software. ResearchGate. [Link]

-

Competitive inhibition. Khan Academy. [Link]

-

SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]

-

GROMACS Tutorial - Protein-Ligand Complex. Virginia Tech Department of Biochemistry. [Link]

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]

-

Biochemistry | Enzyme Inhibition. YouTube. [Link]

-

#Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling. YouTube. [Link]

-

Characterization of an imidazoline/guanidinium receptive site distinct from the alpha 2-adrenergic receptor. PubMed. [Link]

-

Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

-

QA Pharmacophore Modeling for Potential Drug Discovery. BioDuro. [Link]

-

How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

-

A ligand binding study of the interactions of guanine nucleotides with non-NMDA receptors. PubMed. [Link]

Sources

- 1. In silico screening, synthesis, and antimalarial evaluation of PABA substituted 1,3,5-triazine derivatives as Pf-DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SwissADME [swissadme.ch]

- 3. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H8N8 | CID 428203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Development and Validation of a Stability-Indicating HPLC-UV Method for Guanylmelamine

Application Note

Introduction

Guanylmelamine, chemically known as N-(4-amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)guanidine, is a known impurity of the widely used anti-diabetic drug, Metformin.[1] As a related substance, its detection and quantification are critical for ensuring the quality, safety, and efficacy of Metformin drug products. The polar and basic nature of this compound presents a unique challenge for retention and separation using traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details the development and validation of a robust and reliable stability-indicating HPLC-UV method for the determination of this compound.

The developed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for the retention and separation of polar compounds.[2][3][4] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a detailed experimental protocol, and a rigorous validation procedure based on the International Council for Harmonisation (ICH) guidelines.[5][6]

Analyte Properties and Chromatographic Challenges

This compound is a hydrophilic and basic compound. Its structure, featuring multiple amine and imine groups, results in a high pKa, meaning it is protonated and carries a positive charge in acidic mobile phases. These characteristics lead to poor retention on conventional nonpolar stationary phases (like C18) used in RP-HPLC, as the analyte has a much stronger affinity for the polar mobile phase.

To overcome this challenge, a chromatographic mode that promotes the retention of polar analytes is necessary. HILIC is an ideal choice as it employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase.[2][7] More polar analytes, like this compound, are more strongly retained in this aqueous layer, leading to effective separation.

HPLC-UV Method Development

The goal of the method development was to achieve a symmetric peak shape, adequate retention, and baseline separation of this compound from other potential impurities and degradation products.

Instrumentation and Materials

-

HPLC System: A quaternary HPLC system with a UV detector.

-

Column: A HILIC column with a silica-based stationary phase (e.g., Atlantis HILIC Silica, 250 mm x 4.6 mm, 5 µm).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

-

Standard: this compound reference standard.

Selection of Chromatographic Conditions

The following parameters were systematically investigated to optimize the separation:

-

Stationary Phase: A bare silica HILIC column was chosen for its ability to retain polar compounds through partitioning and hydrogen bonding interactions.

-

Mobile Phase:

-

Organic Solvent: Acetonitrile was selected as the weak solvent due to its aprotic nature and miscibility with water.

-

Aqueous Component: An aqueous buffer was necessary to control the pH and ionic strength, which significantly impact the retention and peak shape of ionizable compounds. An ammonium dihydrogen phosphate buffer was chosen.

-

pH: The mobile phase pH was adjusted to the acidic range (around 3.1) using orthophosphoric acid. At this pH, the silanol groups on the silica surface are protonated, minimizing undesirable secondary interactions, and this compound is consistently in its protonated form, aiding in reproducible retention.

-

-

Detection Wavelength (λ): Based on methods for related compounds and known impurities of Metformin, a detection wavelength of 218 nm was selected.[8][9] This wavelength provides adequate sensitivity for the detection of this compound.

-

Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were found to provide a good balance between analysis time and separation efficiency.

Optimized Chromatographic Conditions

The optimized conditions are summarized in the table below:

| Parameter | Condition |

| Column | HILIC Silica, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 1.7% (w/v) Ammonium dihydrogen phosphate in water:Acetonitrile (20:80 v/v), pH adjusted to 3.1 with 85% orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 218 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Experimental Protocols

Preparation of Solutions

-

Mobile Phase Preparation: Dissolve 17.0 g of ammonium dihydrogen phosphate in 1000 mL of HPLC grade water. Mix 200 mL of this solution with 800 mL of acetonitrile. Adjust the pH of the final mixture to 3.1 with 85% orthophosphoric acid. Filter and degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability criteria as defined by guidelines such as USP <621>.[10][11][12][13]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) |

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][14]

Specificity

Specificity was evaluated by analyzing the diluent, a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the this compound peak. Stress testing was also performed on this compound to demonstrate that the method can separate the analyte from its degradation products.

-

Forced Degradation Studies:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

-

The results of the forced degradation studies should show that the this compound peak is well-resolved from any degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 0.1 to 10 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

| Parameter | Acceptance Criteria |

| % Recovery | 98.0% - 102.0% |

Precision

-

Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst.

-

Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was determined by performing the analysis on different days and by different analysts.

| Parameter | Acceptance Criteria |

| % RSD | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where:

-

σ = the standard deviation of the y-intercept of the regression line

-

S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the system suitability parameters. The parameters varied included:

-

Mobile phase composition (±2% organic)

-

Mobile phase pH (±0.2 units)

-

Column temperature (±5°C)

-

Flow rate (±0.1 mL/min)

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the robustness of the method.

Visualization of Workflows

Caption: Workflow for HPLC-UV Method Development.

Caption: Workflow for HPLC-UV Method Validation.

Conclusion

This application note presents a detailed, robust, and validated stability-indicating HPLC-UV method for the quantitative determination of this compound. The use of HILIC effectively addresses the challenges associated with the analysis of this polar and basic compound. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended purpose in a quality control environment.

References

- Micro-Tech Conversions. (n.d.). Impurities Method for Metformin HCL Formulation.

- Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).

- MilliporeSigma. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet and Mass Spectrometric Detection.

- Klaczkow, G., & Anuszewska, E. L. (2011). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 68(4), 593-597.

- Google Patents. (n.d.). CN111562319A - Method for detecting related substances in metformin hydrochloride preparation.

- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- LCGC International. (n.d.). Hydrophilic Interaction Chromatography.

- U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY.

- International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.

- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.

- ResearchGate. (n.d.). UV–vis spectra of guanidine 2 in acetonitrile, c = 3.9·10 − 5 mol/L.

- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.

- Chirita, R., & Voelkel, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2247-2264.

- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures.

- Pharmaguideline. (2024). Steps for HPLC Method Validation.

- Chromatography Online. (2024). Are You Sure You Understand USP <621>?.

- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

- Slideshare. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).

- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.

- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.

- SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography.

- Scribd. (n.d.). USP-NF 621 Chromatography.

- ResearchGate. (n.d.). UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and.

- Journal of Chromatography A. (2006). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

- MDPI. (2020). Simulating Absorption Spectra of Flavonoids in Aqueous Solution: A Polarizable QM/MM Study.

- National Institute of Standards and Technology. (n.d.). Guanidine.

- ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one.

Sources

- 1. lcms.cz [lcms.cz]

- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophilic Interaction Liquid Chromatography (HILIC) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. agilent.com [agilent.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. CN111562319A - Method for detecting related substances in metformin hydrochloride preparation - Google Patents [patents.google.com]

- 10. usp.org [usp.org]

- 11. <621> CHROMATOGRAPHY [drugfuture.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. agilent.com [agilent.com]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Quantitative Analysis of Guanylmelamine in Metformin Tablets by Hydrophilic Interaction Liquid Chromatography (HILIC)

Introduction: The Rationale for Impurity Profiling

Metformin is a first-line biguanide derivative medication for the treatment of type II diabetes, essential for managing blood glucose levels in millions of patients worldwide.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. During the synthesis of the active pharmaceutical ingredient (API), Metformin hydrochloride, or through its degradation, several related substances can emerge as impurities.[1][2]

One such critical impurity is (4,6-diamino-1,3,5-triazin-2-yl)guanidine, commonly known as Guanylmelamine.[1][3] As a potential process-related impurity and degradation product, its presence in the final drug product must be strictly monitored and controlled. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the United States Pharmacopeia (USP) mandate stringent control over impurities in pharmaceutical formulations to ensure patient safety.[1][4] While specific limits are set for known impurities like cyanoguanidine and melamine, the overarching principle is to identify and quantify all potential impurities.[5][6] This application note provides a detailed, robust, and validated protocol for the quantitative determination of this compound in Metformin tablets using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique exceptionally suited for highly polar compounds like Metformin and its related substances.[7][8]

Analytical Principle: Leveraging HILIC for Polar Analytes

The analytical challenge in separating Metformin from its impurities, including this compound, lies in their high polarity. Conventional reversed-phase (RP) liquid chromatography often fails to provide adequate retention for these compounds, leading to poor resolution as they elute near the solvent front.[5][8]

To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (such as amide or bare silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.[7] This creates an aqueous-rich layer on the surface of the stationary phase. Polar analytes, like this compound and Metformin, partition into this layer and are retained via hydrophilic interactions. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which is the inverse of reversed-phase chromatography. This approach provides excellent retention and separation for these challenging polar analytes, ensuring a robust and reliable quantification method.[7][8] Detection is performed via UV spectrophotometry at a low wavelength where the analytes exhibit absorbance.[8]

Experimental Workflow Overview

The entire process, from receiving the sample to generating the final report, follows a systematic and validated workflow to ensure data integrity and reproducibility.

Caption: High-level workflow for this compound quantification.

Detailed Methodology

Reagents and Materials

-

Solvents: Acetonitrile (HPLC Grade), Deionized Water (Type I, 18.2 MΩ·cm).

-

Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (85%, ACS Grade).

-

Reference Standards: Metformin Hydrochloride (USP grade), this compound (Authenticated Reference Material).

-

Filters: 0.22 µm PVDF or Nylon syringe filters for sample clarification.

Instrumentation

-

System: UPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC phase column.[8]

-

Data System: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).

Preparation of Solutions

-

Mobile Phase (Potassium Phosphate Buffer):

-

Weigh and dissolve 4.08 g of KH₂PO₄ in 1000 mL of deionized water to prepare a 30 mM solution.

-

Adjust the pH to 2.2 with concentrated Phosphoric Acid.

-

Filter through a 0.22 µm membrane filter before use. Causality: The low pH buffer ensures that the amine groups on both Metformin and this compound are fully protonated, leading to consistent retention and sharp peak shapes. The potassium cation has been shown to provide better peak shape and resolution compared to sodium for these compounds.[8]

-

-

This compound Stock Standard (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with deionized water. This is the stock solution.

-

-

Calibration Standards (0.1 - 2.0 µg/mL):

-

Prepare a series of calibration standards by serially diluting the this compound stock standard with deionized water.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder no fewer than 20 Metformin tablets to create a homogenous composite.

-

Accurately weigh a portion of the powder equivalent to 500 mg of Metformin Hydrochloride into a 100 mL volumetric flask.

-

Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with deionized water. This yields a nominal concentration of 5 mg/mL Metformin.[1]

-

Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

-

Chromatographic Conditions

| Parameter | Condition |

| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 30 mM Potassium Phosphate Buffer, pH 2.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | 20% Mobile Phase A : 80% Mobile Phase B |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 1.0 µL |

| Detection | UV at 218 nm |

| Run Time | 10 minutes |

| (Note: These conditions are adapted from established HILIC methods for Metformin and may require optimization for specific systems and columns).[8] |

Method Validation Protocol (per ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed.[9][10]

Specificity

-

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API (Metformin), other impurities, and excipients.

-

Protocol:

-

Inject a blank (deionized water).

-

Inject a solution of Metformin API without this compound.

-

Inject a solution of this compound standard.

-

Inject a spiked sample solution containing Metformin and a known amount of this compound.

-

Acceptance Criteria: The this compound peak should be well-resolved from the main Metformin peak and any other impurities, with no interfering peaks at its retention time in the blank or unspiked API chromatograms.

-

Linearity and Range

-

Purpose: To demonstrate a direct proportional relationship between analyte concentration and instrument response over a specified range.

-

Protocol:

-

Prepare at least five concentration levels of this compound, for example, from 0.1 µg/mL to 2.0 µg/mL.

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

-

Accuracy (as Recovery)

-

Purpose: To determine the closeness of the test results obtained by the method to the true value.

-

Protocol:

-

Prepare a sample solution of Metformin from the tablet composite.

-

Spike the sample solution with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

-

Prepare each level in triplicate and analyze.

-

Calculate the percentage recovery of the added this compound.

-

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.

-

Precision (Repeatability and Intermediate Precision)

-

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Protocol:

-

Repeatability (Intra-assay): Analyze six independent preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

-

Purpose: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

-

Protocol:

-

Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).

-

Inject solutions of decreasing concentrations of this compound.

-

LOD: The concentration that yields a S/N ratio of approximately 3:1.

-

LOQ: The concentration that yields a S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

-

Data Analysis and Reporting

The concentration of this compound in the tablet sample is calculated using the linear regression equation derived from the calibration curve.

Calculation Formula: this compound (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final amount is reported as a percentage relative to the Metformin Hydrochloride content:

% this compound = (C_Guanyl / C_Metformin) * 100

Where:

-

C_Guanyl: Concentration of this compound in the sample solution (µg/mL).

-

C_Metformin: Nominal concentration of Metformin in the sample solution (µg/mL).

Sample Data Table

| Sample ID | This compound Peak Area | Conc. (µg/mL) | % vs. Metformin | Pass/Fail |

| Standard 1 | 15,230 | 0.25 | N/A | N/A |

| Standard 2 | 30,110 | 0.50 | N/A | N/A |

| Sample 01 | 25,670 | 0.42 | 0.0084% | Pass |

| Sample 02 | Not Detected | < LOD | < LOD | Pass |

| Spiked 01 | 59,880 | 1.00 | 99.8% Recovery | Pass |

Conclusion

This application note details a selective, accurate, and robust HILIC-UV method for the quantitative determination of the this compound impurity in Metformin tablets. The described protocol, grounded in established chromatographic principles and validated according to ICH guidelines, provides researchers and quality control professionals with a reliable tool to ensure the safety and quality of Metformin drug products. The inherent trustworthiness of the method is established through a comprehensive validation procedure, ensuring its suitability for routine use in a regulated pharmaceutical laboratory.

References

- MicroSolv Technology Corporation. (n.d.). Impurities Method for Metformin HCL Formulation. Cogent HPLC.

- MicroSolv Technology Corporation. (n.d.). Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation.

- Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection.

-

U.S. Food and Drug Administration (FDA). (2020). Method of Detection of Nitrosamine Impurities in Metformin. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2020). Questions and Answers: NDMA impurities in metformin products. Retrieved from [Link]

-

Kłaczkow, G., & Anuszewska, E. L. (2011). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 68(4), 593-599. Retrieved from [Link]

-

Waters Corporation. (2011). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link]

-

Al-Rimawi, F. (2012). Simultaneous Determination of Metformin Hydrochloride, Cyanoguanidine and Melamine in Tablets by Mixed-Mode HILIC. ResearchGate. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

Attia, K. A., Nassar, M. W. I., & El-Zeiny, M. B. (2019). Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. National Center for Biotechnology Information. Retrieved from [Link]

-

Gumieniczek, A., et al. (2019). Related substances (Imps A-F) and degradation products (DPs) of metformin. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Metformin-impurities. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. researchgate.net [researchgate.net]

- 3. (4,6-DIAMINO-1,3,5-TRIAZINE-2-YL)GUANIDINE | 4405-08-7 [chemicalbook.com]

- 4. fda.gov [fda.gov]

- 5. mtc-usa.com [mtc-usa.com]

- 6. Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation - AppNote [mtc-usa.com]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Guanylmelamine in Human Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of guanylmelamine in human plasma. This compound, a metabolite and impurity of certain pharmaceuticals, is a polar, basic compound requiring a tailored analytical approach for effective quantification in a complex biological matrix. This method utilizes a mixed-mode solid-phase extraction (SPE) for sample cleanup and concentration, followed by hydrophilic interaction liquid chromatography (HILIC) for optimal retention and separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity. The method has been developed and validated according to the principles outlined in international bioanalytical method validation guidelines.

Introduction

This compound, (4,6-diamino-1,3,5-triazin-2-yl)guanidine, is a compound of interest in pharmaceutical development and clinical research, primarily as a potential impurity and metabolite of drugs such as metformin.[1] Its high polarity and basicity, conferred by the triazine ring and guanidino group, present significant challenges for conventional reversed-phase liquid chromatography and sample preparation techniques. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

The inherent complexity of plasma, with its high protein and phospholipid content, necessitates an efficient sample preparation strategy to minimize matrix effects and ensure method robustness. Standard protein precipitation often fails to provide sufficient cleanup for highly sensitive assays. Therefore, this method employs a mixed-mode solid-phase extraction (SPE) strategy, which combines reversed-phase and strong cation exchange mechanisms. This dual-mode retention is ideal for isolating polar, basic compounds like this compound from endogenous plasma components.

For chromatographic separation, hydrophilic interaction liquid chromatography (HILIC) is employed. HILIC is a powerful technique for the retention of polar compounds that are poorly retained on traditional C18 columns.[2] By using a polar stationary phase and a mobile phase with a high concentration of organic solvent, HILIC provides the necessary retention and sharp peak shapes for accurate quantification of this compound.

This document provides a comprehensive, step-by-step protocol for sample preparation, LC-MS/MS analysis, and method validation, designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Analytes and Standards: this compound hydrochloride analytical standard was sourced from a commercial supplier. Amiloride hydrochloride, used as the internal standard (IS), was also obtained from a commercial supplier.

-

Solvents and Chemicals: All solvents, including acetonitrile, methanol, and water, were LC-MS grade. Formic acid, ammonium formate, and ammonium hydroxide were of analytical grade or higher.

-

Biological Matrix: Drug-free human plasma (K2-EDTA) was obtained from a certified biological vendor.

Causality Behind Internal Standard Selection

The selection of an appropriate internal standard (IS) is critical for correcting variability during sample preparation and analysis.[3] A stable isotope-labeled (SIL) version of this compound is the ideal choice as it shares near-identical physicochemical properties with the analyte.[4] However, a commercially available SIL-guanylmelamine was not readily identified.

Therefore, a structural analog, Amiloride , was selected. The rationale for this choice is based on the following key similarities:

-

Polarity and Basicity: Amiloride is a polar, basic compound, ensuring it behaves similarly to this compound during HILIC chromatography and mixed-mode SPE.

-

Guanidino Moiety: The presence of a guanidino group in amiloride suggests a comparable ionization efficiency in the mass spectrometer's electrospray source.

-

Extraction Behavior: Its properties make it likely to co-extract with this compound, effectively compensating for variations in recovery.

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Individual stock solutions of this compound and amiloride (IS) were prepared in methanol.

-

Working Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with a 50:50 methanol:water mixture. An internal standard working solution was prepared at a concentration of 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: CC and QC samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed to leverage both hydrophobic and cation exchange interactions to selectively isolate the polar, basic analyte from the plasma matrix.

Caption: Mixed-mode SPE workflow for this compound extraction.

-

Sample Pre-treatment: To a 100 µL aliquot of plasma, add 20 µL of the 100 ng/mL amiloride IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid to acidify the sample and precipitate proteins. Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes. The acidification ensures that this compound (a strong base) is fully protonated and ready for cation exchange.

-

SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., Agilent SampliQ SCX, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. This activates the reversed-phase sorbent and removes any potential contaminants.

-